3-(3-(3-Hydroxypiperidin-2-yl)-2-oxopropyl)quinazolin-4(3H)-one
Overview
Description
3-(3-(3-Hydroxypiperidin-2-yl)-2-oxopropyl)quinazolin-4(3H)-one is a natural product found in Hydrangea febrifuga with data available.
Scientific Research Applications
Antimicrobial Activity
Research has indicated that derivatives of quinazolin-4(3H)-one, such as pyrazolyl-oxopropyl-quinazolin-4(3H)-one, exhibit significant biological activities including antimicrobial properties. The synthesis of these derivatives using microwave irradiation has been described, and their structures were characterized using various spectroscopic methods. Their antimicrobial activity was also evaluated, suggesting potential in combating microbial infections (Raval, Desai, & Desai, 2012).
Structural and Molecular Analysis
Structural and molecular properties of similar compounds have been extensively studied using techniques like spectroscopy (1H NMR, 13C NMR, MS, and FT-IR) and X-ray crystallography. Studies also employed density functional theory (DFT) calculations to explore the geometrical parameters, molecular electrostatic potential (MEP), and frontier molecular orbital (FMO) analysis. These studies are crucial for understanding the molecular behavior and potential applications of these compounds (Wu et al., 2022).
Anticancer and Antitumor Activities
Quinazolin-4(3H)-one derivatives have been studied for their anticancer and antitumor activities. For instance, compounds synthesized from 3-[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]quinazolin-4(3H)-ones and N-(1-benzylpiperidin-4-yl)quinazolin-4-amines showed significant inhibitory activity against acetylcholine esterase, which is vital in the development of new AChE inhibitors. Moreover, some of these compounds exhibited notable antitumor activities against various human cancer cell lines (Lan et al., 2020).
Antiviral Activities
Quinazolin-4(3H)-one derivatives have also been synthesized and evaluated for their antiviral properties against a range of viruses including respiratory and biodefense viruses. The synthesis of novel 2,3-disubstituted quinazolin-4(3H)-ones using microwave technique and their subsequent antiviral screening provides insights into their potential application in managing viral infections (Selvam et al., 2007).
Properties
IUPAC Name |
3-[3-(3-hydroxypiperidin-2-yl)-2-oxopropyl]quinazolin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O3/c20-11(8-14-15(21)6-3-7-17-14)9-19-10-18-13-5-2-1-4-12(13)16(19)22/h1-2,4-5,10,14-15,17,21H,3,6-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWVHWDSCPKXMDB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(NC1)CC(=O)CN2C=NC3=CC=CC=C3C2=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
64045-99-4, 24159-07-7 | |
Record name | gamma-Dichroine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064045994 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Febrifugine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=315535 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 24159-07-7 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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